3-[Methyl(propyl)amino]propanenitrile
Description
Properties
IUPAC Name |
3-[methyl(propyl)amino]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-6-9(2)7-4-5-8/h3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCHRFCBOJCRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical properties of 3-[Methyl(propyl)amino]propanenitrile and related compounds:
*Inferred based on analogous compounds in .
†Exact mass from HRMS data.
Key Observations:
- Substituent Effects: Branching in the amino group (e.g., isopropyl vs. propyl) influences physical state. For example, 3-(Isopropylamino)propanenitrile is a yellow oil, while 3-[2-Cyanoethyl(propyl)amino]propanenitrile is crystalline due to increased molecular symmetry and intermolecular interactions .
- Nitrile Reactivity: All compounds exhibit a strong IR absorption near 2240 cm⁻¹ for the nitrile group, but additional nitrile substituents (e.g., in 3-[2-Cyanoethyl(propyl)amino]propanenitrile) may split or shift this peak .
- Molecular Weight and State: Higher molecular weight correlates with solid states (e.g., thienopyrimidine derivatives in ), while simpler analogs remain liquids or oils .
Challenges and Limitations
- Data Gaps: Limited spectral or thermodynamic data for this compound necessitates reliance on analog extrapolation.
- Synthetic Complexity: Bulky substituents (e.g., morpholinopropyl in ) complicate purification, often requiring advanced techniques like HPLC .
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 3-[Methyl(propyl)amino]propanenitrile in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if ventilation is inadequate .
- Storage : Store in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Ensure secondary containment to prevent leaks .
- Emergency Procedures : For skin contact, rinse immediately with water and soap for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and seek medical attention. Avoid inducing vomiting if ingested .
Q. What are the key chemical identifiers and physicochemical properties of this compound?
- Methodological Answer :
- Identifiers : CAS No. 693-05-0, EU No. 211-740-0, and RTECS TZ4910000 .
- Structural Features : Contains a nitrile group (-CN) and tertiary amine (methyl-propylamino) moiety, influencing reactivity and polarity. Molecular formula: C₇H₁₃N₂ .
- Hazard Codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Q. How should researchers assess and mitigate acute toxicity risks associated with this compound?
- Methodological Answer :
- Risk Assessment : Conduct a hazard review using Safety Data Sheets (SDS) and prioritize fume hood use during volatile operations. Monitor for delayed symptoms (e.g., respiratory distress) for 48 hours post-exposure .
- Mitigation : Implement engineering controls (e.g., local exhaust ventilation) and pre-lab training on spill management (e.g., using sand or diatomaceous earth for containment) .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound for high purity and yield?
- Methodological Answer :
- Reaction Design : Use nucleophilic substitution between 3-chloropropionitrile and methylpropylamine in anhydrous conditions. Monitor pH to avoid side reactions (e.g., hydrolysis of nitrile) .
- Purification : Employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Verify purity via HPLC or GC-MS .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- Structural Elucidation : Use FT-IR for functional group analysis (-CN stretch ~2240 cm⁻¹, amine N-H ~3300 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions .
- Quantitative Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) provides high-resolution separation. For trace impurities, pair with ESI-MS (e.g., m/z 139.1 [M+H]⁺) .
Q. How can researchers integrate safety-by-design principles when planning experiments with this compound?
- Methodological Answer :
- Waste Management : Segregate nitrile-containing waste in labeled, airtight containers. Collaborate with certified disposal services to prevent environmental release .
- Process Optimization : Replace batch reactions with flow chemistry to minimize exposure. Use computational tools (e.g., DFT calculations) to predict hazardous intermediates .
Q. What derivatization strategies leverage the nitrile and amine groups for functionalization?
- Methodological Answer :
- Nitrile Conversion : Catalytic hydrogenation (e.g., Raney Ni) converts -CN to -CH₂NH₂. Alternatively, hydrolyze to carboxylic acids using acidic/basic conditions .
- Amine Functionalization : Perform reductive amination with aldehydes/ketones or acylation with anhydrides to generate amides. Monitor reaction progress via TLC .
Q. How does this compound behave under extreme conditions (e.g., high temperature, UV exposure)?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C may release HCN). Use inert atmospheres (N₂/Ar) during high-temperature reactions .
- Photodegradation : Study UV-induced degradation using a photoreactor (λ = 254 nm). Analyze products via LC-MS to identify toxic byproducts (e.g., cyanide ions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
